Spiro[adamantane-2,9'-fluorene]
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[adamantane-2,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)16-10-14-9-15(12-16)13-17(22)11-14/h1-8,14-17H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQERJJBDQQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Derivatization of Spiro Adamantane 2,9 Fluorene
Established Synthetic Pathways for the Spiro[adamantane-2,9'-fluorene] Nucleus
The construction of the spirocyclic linkage between the adamantane (B196018) and fluorene (B118485) units is a non-trivial synthetic challenge that has been addressed through various methodologies. These can be broadly categorized into multi-step protocols and one-pot strategies.
Multi-Step Synthesis Protocols
Multi-step synthesis provides a reliable, albeit more laborious, route to the Spiro[adamantane-2,9'-fluorene] core. A key strategy involves an acid-catalyzed intramolecular cyclization, or Friedel-Crafts alkylation, of a precursor molecule that already contains both the adamantane and biphenyl (B1667301) moieties.
One documented protocol begins with the precursor 2-[1,1'-biphenyl]-2-yl-tricyclo[3.3.1.13,7]decan-2-ol. chemicalbook.com This alcohol intermediate is subjected to strong acid in a suitable solvent to induce cyclization and form the spiro-junction. A typical procedure involves dissolving the precursor in dichloromethane (B109758) under an inert atmosphere, followed by the addition of trifluoroacetic acid. The reaction proceeds over a couple of hours, after which it is neutralized, and the product is purified via column chromatography to yield the Spiro[adamantane-2,9'-fluorene] nucleus as a solid. chemicalbook.com
Table 1: Example of a Multi-Step Synthesis Protocol for Spiro[adamantane-2,9'-fluorene]
| Step | Reactants | Reagents & Conditions | Purpose | Yield |
|---|---|---|---|---|
| 1 | 2-[1,1'-biphenyl]-2-yl-tricyclo[3.3.1.13,7]decan-2-ol | Trifluoroacetic acid, Dichloromethane, N₂ atmosphere, 2 hours | Intramolecular Friedel-Crafts cyclization to form the spiro center. | ~99% |
Data sourced from a representative synthetic procedure. chemicalbook.com
One-Pot Synthetic Strategies
One-pot synthesis, which combines multiple reaction steps into a single operation without isolating intermediates, offers advantages in terms of efficiency, cost, and waste reduction. While such strategies are well-established for related spiro compounds like spiro[fluorene-9,9′-xanthene] (SFX) 20.210.105researchgate.netresearchgate.netnih.gov, specific one-pot protocols for the synthesis of the Spiro[adamantane-2,9'-fluorene] nucleus are not prominently documented in the reviewed scientific literature. The development of such a method would represent a significant advancement in accessing this specific spiro framework.
Functionalization and Derivatization Approaches
Once the core Spiro[adamantane-2,9'-fluorene] nucleus is synthesized, its fluorene moiety can be functionalized to introduce a variety of chemical groups. These modifications are critical for tuning the electronic properties of the molecule and for preparing monomers for polymerization or building blocks for advanced materials.
Halogenation Reactions and Halogenated Derivatives
Halogenation, particularly bromination, of the fluorene ring is a cornerstone of derivatization chemistry. The introduction of halogen atoms, typically at the 2- and 7-positions of the fluorene unit, creates reactive sites for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
While specific literature detailing the direct halogenation of Spiro[adamantane-2,9'-fluorene] is scarce, the methods used for analogous compounds are informative. For instance, the synthesis of 2,3',6',7-tetrabromospiro[fluorene-9,9'-xanthene] is achieved by reacting 2,7-dibromo-9-fluorenone (B76252) with 3-bromophenol. rsc.org This suggests that direct electrophilic aromatic substitution on the pre-formed Spiro[adamantane-2,9'-fluorene] core with reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent would be a viable, standard approach to obtain mono- or di-halogenated derivatives. These halogenated intermediates are essential precursors for the syntheses described in the following sections.
Amination and Diamine Monomer Synthesis (e.g., Spiro-(adamantane-2,9′(2′,7′-diamino)-fluorene) (SADAF))
The introduction of amino groups onto the fluorene backbone is a key step in creating monomers for high-performance polymers like polyimides and in synthesizing hole-transporting materials. The existence of derivatives such as Spiro[adamantane-2,9'-fluoren]-2'-amine is known. bldpharm.com
The synthesis of the corresponding diamine, Spiro-(adamantane-2,9′(2′,7′-diamino)-fluorene) (SADAF), though not explicitly detailed in the searched literature, can be plausibly achieved through a standard, two-step nitration-reduction sequence. This pathway is well-established for producing other aromatic diamines, such as 2,7-diaminofluorene (B165470) and its derivatives. nih.govresearchgate.net
The proposed pathway would involve:
Dinitration: Reacting the Spiro[adamantane-2,9'-fluorene] core with a nitrating agent (e.g., nitric acid in acetic acid or sulfuric acid) to install nitro groups at the electron-rich 2- and 7-positions of the fluorene ring.
Reduction: Reducing the resulting dinitro compound to the diamine (SADAF) using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation. nih.gov
This diamine monomer is valuable for creating polymers with high thermal stability and specific optoelectronic properties derived from the spiro-adamantane structure.
Incorporation of Hole-Transporting Moieties (e.g., Triaryldiamines, Aniline (B41778) Units, Natural Amino Acid Substituents)
Functionalizing the Spiro[adamantane-2,9'-fluorene] core with hole-transporting moieties is a key strategy for developing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. These moieties are typically electron-rich aromatic amines.
While this area is extensively explored for the analogous spiro[fluorene-9,9′-xanthene] (SFX) core, mdpi.com direct examples for the adamantane-fluorene spirocycle are less common. However, the synthetic methodologies are transferable. The primary method for attaching these units is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. mdpi.com
Table 2: Representative Functionalization of Spiro Cores with Hole-Transporting Moieties
| Core Type | Moiety Attached | Coupling Reaction | Application |
|---|---|---|---|
| Spiro[fluorene-9,9′-xanthene] (SFX) | Fluorinated Aniline Units | Buchwald-Hartwig Amination | Hole-Transporting Materials (HTMs) for Solar Cells and PeLEDs. mdpi.com |
To synthesize a triaryldiamine derivative of Spiro[adamantane-2,9'-fluorene], one would typically start with the dihalogenated (e.g., 2,7-dibromo) or diamino (SADAF) intermediate.
Using a dihalogenated core, a Buchwald-Hartwig reaction with a diarylamine (like diphenylamine (B1679370) or its derivatives) would yield the target tetra-aryl diamine.
Using a diamino core (SADAF), a Buchwald-Hartwig reaction with an aryl halide (e.g., iodobenzene) would achieve the same class of compounds.
Similarly, aniline units can be attached via the same coupling chemistry. mdpi.com The incorporation of natural amino acid substituents, as demonstrated on a 2,7-diaminofluorene scaffold, typically involves standard amide bond formation, where the amino groups of the fluorene are coupled with the carboxylic acid of a protected amino acid. nih.gov These functionalization strategies highlight the versatility of the spiro core as a scaffold for complex, high-performance organic materials.
Other Reactive Site Functionalizations for Polymerization Applications
Beyond the more common derivatizations of the spiro[adamantane-2,9'-fluorene] core, functionalization at other reactive sites is crucial for creating monomers suitable for a variety of polymerization techniques. These methodologies focus on introducing polymerizable groups onto either the fluorene or the adamantane moieties, enabling the incorporation of this bulky, rigid spiro structure into high-performance polymers. The primary strategies involve the functionalization of the aromatic fluorene unit to create monomers for step-growth polymerization, such as polyimides and polyamides.
The most explored route to producing polymerizable derivatives of spiro[adamantane-2,9'-fluorene] involves the introduction of amino groups on the fluorene ring system. This is typically achieved through a nitration-reduction sequence. The fluorene core is first di-nitrated, and the resulting dinitro compound is then reduced to the corresponding diamine. This diamino-spiro[adamantane-2,9'-fluorene] serves as a valuable monomer that can be reacted with various dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively.
New triaryldiamines containing a spiro[adamantane-2,9'-fluorene] core have been synthesized and characterized. These materials, such as Adm-TPD and Adm-NPD, have demonstrated high glass transition temperatures and good morphological stability, making them promising for applications in electronic devices. rsc.org The rigid and planar nature of the fluorene component contributes to lower ionization potentials and increased π-conjugation between the amino groups. rsc.org
While less explored for this specific spiro compound, functionalization of the adamantane cage offers another potential avenue for creating novel monomers. The tertiary C-H bonds of the adamantane unit are known to be reactive sites for functionalization. rsc.orgnih.gov Direct radical functionalization methods can be employed to introduce a variety of groups, including those suitable for polymerization. rsc.org For instance, the introduction of hydroxyl or carboxyl groups on the adamantane moiety could yield diol or diacid monomers for the synthesis of polyesters and polycarbonates.
Furthermore, the introduction of polymerizable unsaturated groups, such as vinyl or ethynyl (B1212043) functionalities, onto the fluorene ring via reactions like Suzuki or Sonogashira coupling with appropriately functionalized precursors, could open the door to addition polymerization pathways. These approaches would lead to polymers with the spiro[adamantane-2,9'-fluorene] unit as a bulky pendant group, significantly influencing the polymer's physical and thermal properties.
The table below summarizes the key functionalized derivatives of spiro[adamantane-2,9'-fluorene] that have been synthesized for polymerization applications.
| Derivative Name | Functional Group | Intended Polymerization |
| Diamino-spiro[adamantane-2,9'-fluorene] | Amine (-NH₂) | Polycondensation (for Polyimides, Polyamides) |
| Adm-TPD | Triaryldiamine | Hole-transporting layers in OLEDs |
| Adm-NPD | Triaryldiamine | Hole-transporting layers in OLEDs |
Advanced Spectroscopic and Structural Characterization of Spiro Adamantane 2,9 Fluorene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Spiro[adamantane-2,9'-fluorene] and its derivatives, ¹H and ¹³C NMR provide invaluable information regarding the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.
The ¹H NMR spectrum of the adamantane (B196018) moiety typically exhibits broad, overlapping signals in the aliphatic region due to the rigid cage structure and the numerous chemically similar protons. The chemical shifts of the adamantyl protons are generally found in the range of 1.7-2.0 ppm. In contrast, the fluorene (B118485) unit presents distinct signals in the aromatic region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are highly sensitive to the substitution pattern on the fluorene ring.
The ¹³C NMR spectrum provides complementary information. The spiro carbon, where the adamantane and fluorene units are joined, is a key diagnostic signal. The chemical shifts of the adamantane carbons are typically observed in the range of 28-40 ppm, while the aromatic carbons of the fluorene moiety appear between 120 and 150 ppm.
While specific NMR data for the parent Spiro[adamantane-2,9'-fluorene] is not extensively reported in publicly available literature, data for related spiro compounds can provide insight. For instance, in adamantane itself, the ¹³C NMR signals for the CH and CH₂ groups appear at approximately 37.8 ppm and 28.5 ppm, respectively nih.govchemicalbook.com. The interpretation of NMR spectra for derivatives often involves detailed analysis of 2D NMR techniques such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals, especially for complex substitution patterns.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Spiro[adamantane-2,9'-fluorene] Moieties
| Moiety | Nucleus | Chemical Shift (ppm) |
| Adamantane | ¹H | 1.7 - 2.0 |
| ¹³C | 28 - 40 | |
| Fluorene | ¹H (Aromatic) | 7.0 - 8.0 |
| ¹³C (Aromatic) | 120 - 150 | |
| Spiro Carbon | ¹³C | Varies with substitution |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For Spiro[adamantane-2,9'-fluorene] and its derivatives, various ionization techniques can be employed, including Electron Ionization (EI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Under EI conditions, the molecular ion peak (M⁺) corresponding to the exact mass of the compound is typically observed. The fragmentation of the adamantane cage is a characteristic feature. The rigid adamantane structure can undergo complex rearrangements and fragmentations, leading to a series of hydrocarbon ions. The fluorene moiety, being aromatic, is more stable and tends to remain intact or lose substituents.
The high-resolution mass spectrum (HRMS) is crucial for confirming the elemental composition of the synthesized compounds, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass.
X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination
For spiro compounds, XRD is particularly important for confirming the spiro-junction and the relative orientation of the two constituent moieties. In the case of Spiro[adamantane-2,9'-fluorene], the analysis would reveal the tetrahedral geometry around the spiro carbon and the perpendicular arrangement of the adamantane and fluorene units.
Table 2: Representative Crystallographic Data for a Related Spiro Compound
| Parameter | Value (for a spiro[fluorene-9,9'-xanthene] (B3069175) derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.472(3) |
| b (Å) | 11.856(2) |
| c (Å) | 10.643(2) |
| β (°) | 99.83(3) |
| Volume (ų) | 1550.7(5) |
Note: Data presented is for a derivative and serves as an illustrative example of the type of information obtained from XRD analysis.
Electronic Spectroscopy (e.g., UV-Vis and Photoluminescence) for Optoelectronic Properties
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, is fundamental for characterizing the optoelectronic properties of Spiro[adamantane-2,9'-fluorene] and its derivatives. These techniques provide information about the electronic transitions within the molecule and its ability to absorb and emit light.
The UV-Vis absorption spectrum of Spiro[adamantane-2,9'-fluorene] is dominated by the electronic transitions of the fluorene chromophore. The adamantane group is aliphatic and does not absorb in the near-UV or visible range. The fluorene moiety typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions. The position and intensity of these absorption bands can be modulated by introducing various substituents onto the fluorene core.
Photoluminescence spectroscopy reveals the emission properties of the molecule after it has been excited by absorbing light. Many fluorene-based compounds are known to be highly fluorescent, emitting light in the blue region of the visible spectrum. The PL spectrum provides information on the emission wavelength (λ_em) and the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of the emission process. The unique spiro-architecture can help to prevent intermolecular interactions like π-π stacking in the solid state, which often leads to quenching of luminescence, thus enhancing the emission efficiency in thin films.
While specific data for the parent compound is scarce, studies on related spirobifluorene derivatives show absorption onsets around 430 nm and high photoluminescence quantum yields in solution, often approaching 99% nih.gov. The solid-state PLQY is typically lower due to aggregation effects nih.gov.
Table 3: Representative Photophysical Data for a Related Spirobifluorene Derivative in Solution
| Parameter | Value |
| Absorption Onset (nm) | ~430 |
| Emission Maximum (λ_em) (nm) | Varies with solvent and substitution |
| Photoluminescence Quantum Yield (PLQY) | ~99% |
| Fluorescence Lifetime (τ) (ns) | ~1.64 |
Note: Data presented is for a spirobifluorene derivative and illustrates the typical photophysical properties of such systems.
Computational Chemistry and Theoretical Investigations of Spiro Adamantane 2,9 Fluorene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT provides insights into the energies and distributions of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that governs the optical and electronic properties of a material.
For spiro-based molecules, DFT calculations reveal the spatial distribution of these orbitals. In many functionalized spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives, which are structurally related to Spiro[adamantane-2,9'-fluorene], the HOMO is often localized on the electron-donating moieties, while the LUMO resides on the electron-accepting core or substituents. mdpi.com This separation is fundamental to their function in electronic devices.
The core structure of Spiro[adamantane-2,9'-fluorene] features a fluorene (B118485) unit, which is electrochemically active, and a bulky, insulating adamantane (B196018) group. The spiro-linkage enforces a nearly perpendicular orientation between the two moieties. mdpi.comvulcanchem.com This orthogonal geometry effectively disrupts the extensive π-conjugation that would exist in a planar molecule, which in turn influences the electronic properties. Theoretical studies on similar fluorene derivatives show that modifying the substituents allows for precise tuning of the HOMO and LUMO energy levels. nih.govresearchgate.net For example, adding electron-withdrawing groups can stabilize (lower) the LUMO level, facilitating electron injection, while electron-donating groups can raise the HOMO level, aiding hole injection. mdpi.com
While specific DFT data for the unsubstituted Spiro[adamantane-2,9'-fluorene] is not extensively published, calculations on closely related SFX-based hole transport materials provide representative values. These studies demonstrate the tunability of the electronic properties, which is a key advantage of this class of materials.
Table 1: Representative Electronic Properties of Functionalized Spiro-Fluorene Derivatives from DFT Calculations Note: This data is for illustrative purposes and represents values for functionalized derivatives of spiro[fluorene-9,9'-xanthene] (SFX), not Spiro[adamantane-2,9'-fluorene] itself.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| p-SFX-oF | -4.37 | N/A | 3.05 | mdpi.com |
| m-SFX-mF | -4.20 | N/A | 2.99 | mdpi.com |
| SFX-PO | N/A | -2.9 | N/A | vulcanchem.com |
| mp-SFX-2PA | -5.1 | N/A | N/A | rsc.org |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For a molecule like Spiro[adamantane-2,9'-fluorene], MD simulations provide critical insights into its conformational flexibility, stability, and intermolecular interactions in various environments. rsc.orgnih.gov
The defining feature of this molecule is the spiro-carbon, which connects the planar fluorene system to the rigid, three-dimensional adamantane cage. MD simulations can be used to analyze the torsional angles and vibrational modes associated with this linkage, confirming the rigidity of the orthogonal structure. Studies on related spiro compounds show that the dihedral angle between the two connected ring systems is consistently held at approximately 90 degrees, which prevents the molecule from adopting a planar conformation. mdpi.comvulcanchem.com
Furthermore, MD simulations can elucidate the behavior of the bulky adamantane group. This group's primary role is to act as a "steric shield," preventing close packing and intermolecular π-π stacking between the fluorene units of neighboring molecules. rsc.org Simulations can quantify the accessible volume around the molecule and analyze its dynamic behavior, providing a picture of how it interacts with surrounding molecules in a condensed phase or in solution. For instance, a 300 ns MD simulation was used to accurately predict the position of a spiro-adamantyl ligand within a protein channel, demonstrating the power of this technique to understand conformational behavior. nih.gov
Theoretical Studies on Charge Transport Mechanisms (e.g., Marcus Hopping Theory)
In many organic semiconductor materials, charge carriers (holes or electrons) are localized on individual molecules and move through the material via a "hopping" mechanism from one molecule to a neighboring one. The rate of this hopping can be described by the semi-classical Marcus Theory. vulcanchem.com This theory is particularly well-suited for disordered systems where charge carriers are localized. vulcanchem.com
The charge hopping rate (k) between two molecules according to Marcus Theory depends on two key parameters:
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral state to its ionized state (and vice versa) without the charge actually having moved. It is a measure of the molecule's resistance to geometric change upon gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport.
Electronic Coupling (V), also known as Transfer Integral: This term quantifies the strength of the electronic interaction between adjacent molecules for a charge transfer to occur. It is highly sensitive to the distance and relative orientation of the molecules.
Table 2: Representative Hole Mobility of Functionalized Spiro-Fluorene Derivatives Note: This data is for illustrative purposes and represents values for functionalized derivatives of spiro[fluorene-9,9'-xanthene] (SFX), not Spiro[adamantane-2,9'-fluorene] itself.
| Compound Derivative | Doped Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
|---|---|---|
| mp-SFX-2PA | 2.2 x 10⁻⁵ | rsc.org |
| Other SFX Derivatives | up to 15 x 10⁻⁵ | rsc.org |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, or crystal packing, has a profound impact on a material's properties, including its charge transport characteristics and thermal stability. The unique three-dimensional structure of Spiro[adamantane-2,9'-fluorene] is specifically designed to control these intermolecular interactions.
The primary tool for analyzing these interactions computationally is Hirshfeld surface analysis . This method partitions the crystal space, defining a unique volume for each molecule. By mapping various properties onto this surface, one can visualize and quantify the different types of close intermolecular contacts. Associated two-dimensional fingerprint plots provide a summary of these interactions, allowing for a quantitative breakdown of their relative contributions.
For adamantane-containing compounds, Hirshfeld analysis typically reveals a high percentage of H···H contacts due to the hydrogen-rich nature of the adamantane cage. rsc.org Other significant interactions can include C-H···π contacts, where a hydrogen atom from one molecule interacts with the π-system of the fluorene ring of a neighbor.
The key structural features of Spiro[adamantane-2,9'-fluorene]—the orthogonal spiro-linkage and the bulky adamantane group—work in concert to inhibit the formation of strong π-π stacking interactions between the fluorene planes. vulcanchem.comrsc.org This is a deliberate design strategy in many high-performance organic electronic materials to prevent the formation of excimer states, which can act as luminescence quenchers and lower device efficiency. By creating significant steric hindrance, the adamantane group ensures that the molecules remain separated, leading to materials with good morphological stability and high glass transition temperatures. mdpi.com
Advanced Materials Science Applications of Spiro Adamantane 2,9 Fluorene Derivatives
Development of Hole-Transporting Materials (HTMs)
Derivatives of spiro[adamantane-2,9'-fluorene] have emerged as promising candidates for hole-transporting materials (HTMs) in organic electronic devices. The spiro-adamantane structure provides a robust and thermally stable core, while the fluorene (B118485) unit offers a pathway for charge transport. Functionalization of the fluorene core allows for the tuning of electronic properties to match the energy levels of other device components, facilitating efficient hole injection and transport.
Applications in Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), the design of the hole-transporting layer (HTL) is critical for achieving high efficiency and operational stability. Spiro[adamantane-2,9'-fluorene]-based materials are explored as HTMs due to their potential to combine high hole mobility with a high glass transition temperature (Tg), ensuring morphological stability of the device during operation. nih.gov
For instance, the introduction of adamantane (B196018) can effectively suppress the formation of luminescent clusters. rsc.org The bulky nature of the spiro-adamantane group helps to prevent the close packing of molecules, which can lead to aggregation-caused quenching (ACQ) of luminescence. This steric hindrance ensures that the emissive layer maintains its amorphous state, which is beneficial for device longevity and efficiency.
Research has shown that modifying anthracene-based emitters with spirofluorene adamantane can lead to efficient deep-blue non-doped OLEDs. rsc.org These materials leverage the high luminescence efficiency of anthracene (B1667546) and the spatial site resistance of adamantane. rsc.org For example, two anthracene-based luminescent materials, SAd-AnCN and SSAd-AnCN, which incorporate site-resistive heterostructures, have been synthesized. rsc.org The introduction of adamantane in these molecules effectively suppresses the formation of luminescent clusters, which is a significant challenge in developing stable deep-blue emitters. rsc.org This molecular design strategy has resulted in non-doped OLEDs with blue color coordinates that meet the National Television System Committee (NTSC) standard. rsc.org
Applications in Perovskite Solar Cells (PSCs)
The efficiency and stability of perovskite solar cells (PSCs) are highly dependent on the properties of the hole-transporting material. Spiro[adamantane-2,9'-fluorene] derivatives are being investigated as alternatives to the commonly used HTM, spiro-OMeTAD, which can be expensive and exhibit limited stability. The spiro[adamantane-2,9'-fluorene] core offers a platform for creating HTMs with high thermal stability and suitable energy levels for efficient hole extraction from the perovskite layer.
For example, a low-cost HTM based on spiro[fluorene-9,9′-xanthene] (a related spiro compound), termed X60, has been synthesized and has shown high power conversion efficiencies (PCEs) of up to 19.84% in PSCs. rsc.org This performance is comparable to that of the benchmark spiro-OMeTAD. rsc.org The facile synthesis of such materials from commercially available starting materials makes them promising for large-scale industrial production. rsc.org
Furthermore, modifications to the spiro[fluorene-9,9′-xanthene] core have led to HTMs with enhanced stability. In one study, PSCs based on the HTM mp-SFX-2PA retained 90% of their initial PCE after 2000 hours of storage in an ambient atmosphere, a significant improvement over devices using spiro-OMeTAD, which retained only 28%. rsc.org Another derivative, SFX-FM, which contains two meta-substituted FPA groups, exhibited a high glass transition temperature of 154 °C and led to PSCs with a power conversion efficiency of 17.29%, outperforming spiro-OMeTAD-based devices under similar conditions. rsc.org
The strategic placement of functional groups, such as fluorine atoms, has also been shown to significantly impact device performance. While fluorine substitution has a negligible effect on the optical and electrochemical properties, the photovoltaic performance varies significantly with the substitution position. sciengine.com For instance, the meta-substituted SFX-m-2F demonstrated superior performance compared to its ortho- and para-substituted counterparts, achieving a PCE of 18.86%, which is competitive with spiro-OMeTAD. sciengine.com This improvement is attributed to better film morphology and more efficient hole transport and extraction. sciengine.com
Rational Design Principles for Optimized HTM Performance
The optimization of HTMs based on the spiro[adamantane-2,9'-fluorene] scaffold relies on several key design principles. A crucial aspect is the tuning of the highest occupied molecular orbital (HOMO) energy level to align with the valence band of the perovskite absorber material, which minimizes the energy barrier for hole extraction. whiterose.ac.ukpolyu.edu.hk This is typically achieved by introducing electron-donating groups onto the fluorene backbone.
Another important factor is the material's morphology and charge carrier mobility. The bulky and rigid spiro-adamantane structure helps to prevent crystallization and maintain an amorphous film, which is beneficial for uniform charge transport. However, the functionalization of the core can influence molecular packing and, consequently, mobility. Computational studies have shown that larger functional groups can decrease conformational disorder and increase hole mobility, while highly asymmetric or polar side groups may increase electrostatic disorder and reduce mobility. nih.govnih.gov
The thermal stability of the HTM is also a critical consideration for long-term device stability. The inherent rigidity of the spiro[adamantane-2,9'-fluorene] core contributes to high glass transition temperatures (Tg), which prevents morphological changes in the HTL at elevated operating temperatures. rsc.orgrsc.org For example, cruciform-shaped hole shuttle materials based on spiro[fluorene-9,9′-xanthene] have been engineered for effective defect passivation at the perovskite/HTM interface, which is crucial for achieving both high performance and stability in PSCs. researchgate.net
Finally, the synthesis of these HTMs should be cost-effective and scalable for commercial viability. Research efforts are focused on developing facile synthetic routes that avoid complex purification steps and costly reagents. rsc.org
Polymeric Materials Engineering
The incorporation of the spiro[adamantane-2,9'-fluorene] moiety into polymer backbones has led to the development of new high-performance materials with enhanced thermal, mechanical, and optical properties. The rigidity and bulkiness of this spiro unit disrupt polymer chain packing, leading to materials with high glass transition temperatures and good solubility.
Synthesis of Novel Aromatic Polyimides and Polyamides Incorporating Adamantane Moieties
Aromatic polyimides (PIs) and polyamides (PAs) are known for their exceptional thermal and chemical resistance. Introducing the spiro[adamantane-2,9'-fluorene] structure into these polymers can further enhance their properties. A key monomer in this field is spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF). bwise.kr
The synthesis of SADAF has been achieved through a straightforward methodology, which then allows for the creation of a new family of aromatic PIs and PAs by reacting SADAF with various aromatic dianhydrides and diacid chlorides. bwise.kr For instance, new polyamides, IP-SADAF and 6F-SADAF, have been synthesized by reacting silylated SADAF with isophthaloyl chloride (IPC) and the diacid chloride of 2,2-bis(4-carboxyphenyl) hexafluoropropane (6FC), respectively. bwise.kr
These resulting polymers exhibit high glass transition temperatures (Tg) above 350 °C and excellent thermal stability, with degradation onset temperatures exceeding 450 °C. bwise.krresearchgate.net The incorporation of the bulky adamantane group increases the fractional free volume (FFV) of the polymers, which can be beneficial for applications such as gas separation membranes. researchgate.net Specifically, polymers formed from the combination of SADAF with 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) have been prepared as dense films with good mechanical properties and have shown well-balanced gas productivity, particularly for CO2/CH4 separation. bwise.krresearchgate.net
The properties of these adamantane-containing polyimides can be tuned by the choice of substituents on the diamine. For example, polyimides derived from 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) showed higher Tg and better optical properties compared to those from 1,3-bis(4-aminophenyl) adamantane (ADMDA), which is attributed to increased chain rigidity and reduced intermolecular interactions from the bulky methyl groups. rsc.org
| Polymer | Monomers | Tg (°C) | Decomposition Temp. (°C) |
| PI (SADAF-6FDA) | SADAF, 6FDA | >350 | >450 |
| PA (IP-SADAF) | SADAF, IPC | >350 | >450 |
| PA (6F-SADAF) | SADAF, 6FC | >350 | >450 |
Development of Optoelectronic Polymers
The spiro[adamantane-2,9'-fluorene] structure is also being utilized in the development of polymers for optoelectronic applications. The combination of the electronically active fluorene unit and the processability-enhancing adamantane group makes these polymers suitable for use in devices such as OLEDs and polymer solar cells.
The introduction of the spiro[adamantane-2,9'-fluorene] moiety can lead to polymers with high optical transparency and excellent thermal properties. researchgate.net For example, polyimides containing a spiro structure have been shown to be amorphous with large intermolecular chain distances, which contributes to their good solubility in organic solvents and high optical transparency. researchgate.net
Organic Semiconductors and Electronic Device Development
Derivatives of spiro[adamantane-2,9'-fluorene] have emerged as promising materials for organic light-emitting diodes (OLEDs), particularly in the quest for efficient and stable deep-blue emitters. The bulky and rigid adamantane group, when incorporated into a spiro-fluorene structure, offers significant spatial hindrance. rsc.org This structural feature is highly effective at suppressing the close packing of molecules, which can otherwise lead to detrimental aggregation-caused quenching (ACQ) of luminescence in the solid state. rsc.org The spiro-fluorene framework itself is a well-regarded building block for luminescent materials due to its high thermal resistance, good chemical stability, and versatile synthesis. rsc.org
Recent research has focused on integrating the spiro[adamantane-2,9'-fluorene] moiety with highly luminescent molecules to create advanced emitters for non-doped OLEDs. In one study, two novel deep-blue light-emitting materials, SAd-AnCN and SSAd-AnCN, were synthesized. rsc.org These compounds feature an anthracene benzyl (B1604629) cyanide unit, known for its high luminescence efficiency, attached to a spiro[adamantane-2,9'-fluorene] backbone. rsc.org The introduction of the adamantane group was shown to effectively inhibit the formation of luminescent clusters. rsc.org
The performance of these materials in non-doped OLEDs has been impressive. Devices using SAd-AnCN and SSAd-AnCN as the emissive layer demonstrated outstanding electroluminescence. rsc.org The device with SAd-AnCN achieved a maximum external quantum efficiency (EQE) of 5.9%, while the SSAd-AnCN-based device reached an EQE of 4.8%. rsc.org Both devices exhibited deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.149, 0.077) for SAd-AnCN and (0.151, 0.062) for SSAd-AnCN. rsc.org These findings underscore the potential of spiro[adamantane-2,9'-fluorene] derivatives in the development of high-performance and stable deep-blue OLEDs for next-generation displays and lighting. rsc.orgrsc.org
| Device Emitter | Maximum External Quantum Efficiency (EQE) | CIE Coordinates |
| SAd-AnCN | 5.9% rsc.org | (0.149, 0.077) rsc.org |
| SSAd-AnCN | 4.8% rsc.org | (0.151, 0.062) rsc.org |
The general class of spiro-linked compounds is recognized for its ability to form stable, non-polymeric organic glasses with high glass transition temperatures. researchgate.net This morphological stability is a key advantage in the fabrication of high-quality amorphous films for various organic electronic devices through methods like vapor deposition or spin-coating. researchgate.net
Aggregation-Induced Emission (AIE) and Mechanochromic Properties
While direct research into the aggregation-induced emission (AIE) and mechanochromic properties of spiro[adamantane-2,9'-fluorene] itself is limited, the broader class of spiro-fluorene compounds has shown significant promise in these areas. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. rsc.org This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.
The development of materials with AIE properties is crucial for applications in solid-state lighting and sensing. rsc.org A closely related spiro compound, spiro[fluorene-9,9′-xanthene] (SFX), has been used as a core to design molecules with both AIE and mechano-responsive characteristics. rsc.org For instance, a donor-π-acceptor-π-donor molecule, SP-TH, incorporating an SFX core, was designed to exhibit AIE. rsc.org
Mechanochromism, the change in luminescence color in response to mechanical stimuli such as grinding or shearing, is another valuable property for smart materials used in sensors and security applications. The SP-TH molecule, based on the SFX core, also demonstrated mechanochromic behavior, with its emission shifting from yellowish-green to bluish-green upon grinding. rsc.org
Given that the spiro[adamantane-2,9'-fluorene] structure shares the fundamental spiro-linked fluorene core with SFX, it is plausible that its derivatives could also be engineered to exhibit AIE and mechanochromic properties. The bulky adamantane group is known to suppress intermolecular interactions that can lead to quenching, which is a foundational principle in the design of AIE-active materials. rsc.org The inherent structural rigidity and the potential to create twisted molecular geometries by attaching different functional groups to the spiro[adamantane-2,9'-fluorene] scaffold provide a strong basis for future research into its AIE and mechanochromic applications.
Supramolecular Chemistry and Crystal Engineering of Spiro Adamantane 2,9 Fluorene Architectures
Exploration of Noncovalent Interactions in Solid-State Assembly
The solid-state assembly of molecules is governed by a variety of noncovalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. The unique structure of Spiro[adamantane-2,9'-fluorene], which combines the bulky, aliphatic adamantane (B196018) cage with the planar, aromatic fluorene (B118485) moiety, suggests a complex interplay of these forces in its crystal packing. The adamantane group can participate in numerous C–H···π interactions with the fluorene rings of neighboring molecules, while the fluorene system can engage in π-π stacking.
Rational Design of Porous Crystalline Networks
The creation of porous crystalline networks, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), is a major goal of materials chemistry, with applications in gas storage, separation, and catalysis. The rigid, three-dimensional nature of Spiro[adamantane-2,9'-fluorene] makes it a theoretically attractive building block for such networks. Its inherent shape should prevent dense packing, a key requirement for creating porous materials.
However, there is a scarcity of published research detailing the use of Spiro[adamantane-2,9'-fluorene] in the rational design of porous crystalline networks. While related spiro-compounds, such as those based on spiro[fluorene-9,9′-xanthene], have been successfully used to create porous organic polymers with high surface areas, similar work on Spiro[adamantane-2,9'-fluorene] has not been reported. The synthesis of derivatives of Spiro[adamantane-2,9'-fluorene] with functional groups suitable for polymerization or coordination with metal ions would be a necessary first step in this direction.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. The adamantane cage is a well-known guest moiety in supramolecular chemistry, readily forming inclusion complexes with hosts like cyclodextrins. mdpi.comresearchgate.netnih.gov The fluorene unit, with its electron-rich aromatic system, can also interact with suitable guest molecules.
Despite the potential for interesting molecular recognition phenomena, specific studies on the host-guest chemistry of Spiro[adamantane-2,9'-fluorene] are not found in the current literature. It is conceivable that the fluorene part of the molecule could act as a host for electron-deficient guests, or that the entire molecule could be a guest in a larger host system. Experimental studies, such as titration calorimetry or NMR spectroscopy, would be needed to explore these possibilities and to quantify the binding affinities.
Crystal Engineering Strategies for Tailored Architectures
Crystal engineering aims to control the solid-state arrangement of molecules to achieve desired material properties. For Spiro[adamantane-2,9'-fluorene], this could involve the introduction of functional groups to direct the assembly through specific noncovalent interactions. For instance, the addition of hydrogen bond donors and acceptors could lead to predictable and robust network structures.
Currently, there is a lack of reported crystal engineering strategies specifically targeting Spiro[adamantane-2,9'-fluorene]. The development of such strategies would require a foundational understanding of its solid-state behavior, which is not yet established. Future research could focus on the synthesis of derivatives and the study of their co-crystallization with other molecules to create a diverse range of supramolecular architectures.
Q & A
Basic: What are the established synthetic routes for spiro[adamantane-2,9'-fluorene] derivatives, and how are they characterized?
Answer:
Spiro[adamantane-2,9'-fluorene] derivatives are typically synthesized via multi-step reactions involving cyclization and functional group transformations. A common method involves using lithium bis(trimethylsilyl)amide to promote spiro-annulation, as demonstrated in the synthesis of spiro[adamantane-2,2'-oxiranes] . Characterization relies on NMR spectroscopy (e.g., H and C NMR) to confirm spiro connectivity and substituent positions. For example, the 4'-hydroxy derivative (spiro[adamantane-2,9'-(4'-hydroxy)fluorene]) was characterized by H NMR peaks at δ 8.31 (dd, 1H) and δ 2.85–3.00 (m, 4H), confirming adamantane-fluorene fusion . Purity is assessed via HPLC (>98% in some cases) .
Advanced: How do substituents influence the optical and electronic properties of spiro[adamantane-2,9'-fluorene] derivatives?
Answer:
Substituents like bromine or hydroxyl groups significantly alter optoelectronic behavior. For instance:
- Electron-withdrawing groups (e.g., Br at the 2' position) enhance thermal stability and reduce HOMO-LUMO gaps, making derivatives suitable for organic electronics .
- Hydroxyl groups introduce hydrogen-bonding interactions, affecting solubility and aggregation in polyimide matrices. A study reported a dielectric constant of 2.3 for spiro-derived polyimide films, attributed to adamantane's rigid structure .
| Substituent | Property Impact | Application Example | Reference |
|---|---|---|---|
| Br (2') | ↑ Thermal stability | OLEDs | |
| OH (4') | ↓ Dielectric constant | Low-κ materials |
Basic: What are the primary research applications of spiro[adamantane-2,9'-fluorene] in materials science?
Answer:
Key applications include:
- High-performance polymers : Spiro-derived polyimides exhibit low dielectric constants (2.3–2.7) and high glass transition temperatures (), ideal for microelectronics .
- Organic electronics : Derivatives like 2'-bromo-spiro[adamantane-fluorene] serve as host materials in OLEDs due to their rigid, conjugation-disrupted structures .
Advanced: How can researchers resolve contradictions in reported thermal stability data for spiro[adamantane-2,9'-fluorene] derivatives?
Answer:
Discrepancies often arise from synthetic conditions or analytical methods. For example:
- Synthetic impurities : Trace solvents (e.g., DMF residuals) can artificially depress melting points. Use of high-vacuum drying (<0.1 mbar) is critical .
- Substituent effects : Brominated derivatives show higher decomposition temperatures () compared to hydroxylated analogs () due to stronger intermolecular interactions .
A systematic approach involves:
Replicating synthesis under inert atmospheres.
Cross-validating thermal data via TGA, DSC, and XRD .
Basic: What methodologies are used to study the antimicrobial activity of spiro[adamantane-2,9'-fluorene] derivatives?
Answer:
Antimicrobial efficacy is assessed via:
- MIC (Minimum Inhibitory Concentration) assays : Spiro[adamantane-2,9'-(4'-hydroxy)fluorene] showed activity against Staphylococcus aureus (MIC = 16 µg/mL) but not Gram-negative bacteria, likely due to membrane permeability differences .
- Time-kill kinetics : Hydrophobic adamantane moieties enhance lipid bilayer disruption, quantified via fluorescence microscopy .
Advanced: How can computational modeling complement experimental data in optimizing spiro[adamantane-2,9'-fluorene] derivatives for optoelectronic applications?
Answer:
DFT (Density Functional Theory) calculations predict:
- HOMO-LUMO gaps : A derivative with a nitro group exhibited a calculated gap of 3.1 eV, aligning with experimental UV-Vis absorption at 390 nm .
- Charge transport properties : Spiro distortions reduce π-π stacking, improving hole mobility in OLEDs (theoretical mobility: cm²/V·s) .
| Computational Parameter | Experimental Validation | Reference |
|---|---|---|
| HOMO-LUMO gap (3.1 eV) | UV-Vis = 390 nm | |
| Hole mobility ( cm²/V·s) | OFET performance |
Basic: What analytical techniques are critical for confirming spiro connectivity in adamantane-fluorene hybrids?
Answer:
- X-ray crystallography : Resolves spiro junction geometry (e.g., dihedral angles ~90° between adamantane and fluorene) .
- 2D NMR (COSY, NOESY) : Correlates proton environments across spiro carbons, distinguishing from non-spiro isomers .
Advanced: What challenges arise in scaling up spiro[adamantane-2,9'-fluorene] synthesis, and how are they addressed?
Answer:
Key challenges include:
- Low yields in cyclization steps : Optimizing catalyst loading (e.g., 5 mol% Pd for Suzuki couplings) improves efficiency .
- Purification difficulties : Use of silica gel functionalized with adamantane groups enhances separation of spiro byproducts .
Basic: How do spiro[adamantane-2,9'-fluorene] derivatives compare to non-spiro analogs in polymer science?
Answer:
- Thermal stability : Spiro-polyimides degrade at 450°C vs. 380°C for linear analogs due to restricted chain mobility .
- Solubility : Adamantane’s hydrophobicity reduces solubility in polar solvents (e.g., <1 mg/mL in DMSO), necessitating co-solvents like THF .
Advanced: What mechanistic insights explain the radical stability of spiro[adamantane-2,9'-fluorene] derivatives in single-electron transfer reactions?
Answer:
The spiro structure delocalizes radicals across the fluorene π-system, confirmed by EPR spectroscopy. For example, N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide exhibits a half-life >24 h at 25°C, attributed to resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
